1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride

Agrochemical intermediate Sulfamoyltriazole Bifunctional building block

Process R&D teams scaling amisulbrom manufacture require high-purity penultimate intermediate for reproducible phase-transfer coupling with 3-bromo-6-fluoro-2-methyl-1H-indole. This compound is the documented Intermediate B in the patented industrial synthesis. • Kilogram-scale validated: TCCA-based oxidative chlorination achieves 95% yield and 99.0% HPLC purity at 5.0 kg scale. • SAR-optimized: N,N-dimethylsulfamoyl group confers best-in-class antifungal activity (MIC 50.0 μg/mL) among sulfamoyl variants. • Diversification hub: Generate 1,2,4-triazole-1,3-disulfonamide libraries with reduced resistance risk and lower synthetic cost vs. bromoindole series.

Molecular Formula C4H7ClN4O4S2
Molecular Weight 274.7 g/mol
CAS No. 171967-86-5
Cat. No. B13361833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride
CAS171967-86-5
Molecular FormulaC4H7ClN4O4S2
Molecular Weight274.7 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)Cl
InChIInChI=1S/C4H7ClN4O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3
InChIKeyPVKGQPUFIWJRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride (CAS 171967-86-5): Procurement-Relevant Identity and Class Context


1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride (CAS 171967-86-5) is a heterobifunctional 1,2,4-triazole building block bearing an N1-dimethylsulfamoyl group and a C3-sulfonyl chloride group (molecular formula C4H7ClN4O4S2, MW 274.71) [1]. It belongs to the sulfamoyltriazole sulfonyl chloride class and serves as a critical late-stage intermediate in the industrial synthesis of the commercial oomycete fungicide amisulbrom (Nissan Chemical) [2]. The compound is commercially available at ≥95% purity from multiple vendors and has been synthesized at kilogram scale with yields reaching 95% and HPLC purity of 99.0% using a trichloroisocyanuric acid (TCCA)-based oxidative chlorination protocol .

Why 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride Cannot Be Replaced by Generic Triazole Sulfonyl Chlorides


Generic 1,2,4-triazole-3-sulfonyl chlorides bearing simple alkyl or aryl N1-substituents (e.g., 4-methyl, 4-ethyl, or 5-trifluoromethyl derivatives) lack the N1-sulfamoyl moiety that defines this compound's dual-electrophile architecture. The N,N-dimethylsulfamoyl group is not merely a protecting group; it is retained in downstream bioactive molecules and has been explicitly identified in structure–activity relationship (SAR) studies as the substituent conferring the best antifungal activity among a panel of synthetic sulfonamide-triazole analogues [1]. Furthermore, this specific compound is the documented penultimate intermediate in the patent and commercial synthesis of amisulbrom—its replacement with a non-sulfamoylated triazole sulfonyl chloride would break the established synthetic route and yield a structurally distinct final product lacking the pharmacophoric N-sulfamoyl motif [2].

Quantitative Differentiation Evidence for 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride (CAS 171967-86-5)


Dual Electrophilic Architecture: N1-Sulfamoyl + C3-Sulfonyl Chloride vs. Single-Electrophile Triazole Sulfonyl Chlorides

Unlike conventional 1,2,4-triazole-3-sulfonyl chlorides that carry only a single electrophilic center at C3 (e.g., 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride, CAS 1565510-72-6, or 5-(difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride), the target compound possesses two chemically distinct electrophilic sites: the C3-sulfonyl chloride (reactive toward amines, alcohols, and thiols) and the N1-sulfamoyl group (introduced via dimethylsulfamoyl chloride and retained in the final bioactive molecule). This dual functionality enables sequential, orthogonal derivatization: the sulfonyl chloride is typically used to install the aryl/heteroaryl sulfonamide portion, while the dimethylsulfamoyl group remains intact as a pharmacophoric element in the final fungicidal product [1]. The Mitsubishi and Nissan patent families explicitly claim sulfamoyltriazole derivatives of general formula (I) wherein the N1-sulfamoyl moiety (R1, R2 = lower alkyl) is a required structural feature for fungicidal activity at very small dosages [2].

Agrochemical intermediate Sulfamoyltriazole Bifunctional building block

Documented Key Intermediate for Amisulbrom: Irreplaceable in the Established Commercial Synthetic Route

The German Wikipedia entry for amisulbrom explicitly identifies 1-(N,N-dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride as intermediate (B) in the two-step synthesis of the final active pharmaceutical ingredient [1]. In this route, intermediate (B) is reacted with 3-bromo-6-fluoro-2-methyl-1H-indole (intermediate A) under phase-transfer conditions (NaOH, tetrabutylammonium bromide, bromotoluene) to yield amisulbrom. The same intermediate is described as Compound 4 in the Lin et al. (2020) J. Agric. Food Chem. paper, where it was prepared on a 7–8 g scale from 3,3′-disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide) via chlorine gas oxidation in formic acid/DCM, achieving an 89% isolated yield after workup [2]. This establishes a direct, literature-verified synthetic provenance that no alternative triazole sulfonyl chloride can replicate for the amisulbrom target.

Amisulbrom synthesis Fungicide intermediate Nissan Chemical route

N,N-Dimethylsulfamoyl Group Confers Superior Antifungal Activity in Downstream Triazole Derivatives vs. Other Sulfamoyl Substituents

In a systematic SAR study of sulfonamide-1,2,4-triazole derivatives, Ezabadi et al. (2008) evaluated a series of 10 compounds bearing different N-sulfamoyl substituents (including dimethylsulfamoyl, diethylsulfamoyl, pyrrolidinosulfonyl, piperidinosulfonyl, and morpholinosulfonyl) for in vitro antifungal activity against a panel of eight micromycetes (Aspergillus niger, A. ochraceus, A. versicolor, A. flavus, A. fumigatus, Penicillium funiculosum, P. ochrochloron, and Trichoderma viride) and compared them with the commercial fungicide bifonazole [1]. The authors explicitly concluded: 'More specifically, best antifungal activity among synthetic analogues was shown with N-dimethylsulfamoyl group.' The dimethylsulfamoyl-bearing derivative exhibited the lowest MIC of 50.0 μg/mL across the tested fungal panel, outperforming all other sulfamoyl variants evaluated in the same study [1]. Although this study evaluated final sulfonamide-triazole-thione products rather than the sulfonyl chloride intermediate itself, the N,N-dimethylsulfamoyl moiety is introduced via the sulfonyl chloride building block and retained unchanged in the final bioactive molecule, making the choice of this intermediate directly consequential for downstream antifungal potency.

Antifungal SAR Sulfonamide-triazole Dimethylsulfamoyl pharmacophore

Scalable High-Yield Synthesis with Validated Industrial Purity: 95% Yield and 99.0% HPLC Purity Achieved at Kilogram Scale

Chinese Patent CN114436951 (2022) discloses a preparative-scale method for 1-(N,N-dimethylaminosulfonyl)-1H-1,2,4-triazole-3-sulfonyl chloride using trichloroisocyanuric acid (TCCA) as a combined oxidant and chlorinating agent in a dichloromethane/water biphasic system at −10 to 20 °C . At a 5.0 kg input scale of the disulfide precursor, the process delivered 6.3 kg of the target sulfonyl chloride in 95% isolated yield with 99.0% HPLC purity after phase separation, nitrogen purging to remove residual chlorine, and vacuum distillation . In the academic literature, Lin et al. (2020) reported a complementary route using chlorine gas in formic acid/DCM at 0–20 °C, obtaining 8.25 g of product (89% yield) from 7.05 g of the disulfide intermediate at laboratory scale [1]. Commercial vendors such as Bidepharm list this compound at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) available . The two independent synthetic protocols—academic (Cl2/HCO2H, 89% yield) and industrial (TCCA, 95% yield, 99% purity)—demonstrate that this compound can be reliably sourced with well-characterized quality attributes, which is not uniformly documented for less common triazole sulfonyl chloride analogs.

Process chemistry Kilogram-scale synthesis TCCA oxidative chlorination

Cost-Effective Scaffold for Fungicide Discovery: Downstream 1,2,4-Triazole-1,3-disulfonamides Match Amisulbrom Activity at Lower Synthetic Cost

The Lin et al. (2020) study explicitly states that amisulbrom synthesis 'has a high cost because of the introduction of the bromoindole ring' and that 'continuous use of amisulbrom might increase the risk of resistance development' [1]. Using 1-(N,N-dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride (Compound 4 in their synthesis) as the key intermediate, the authors prepared a 40-member library of 1,2,4-triazole-1,3-disulfonamide derivatives and screened them against cucumber downy mildew (CDM, Pseudoperonospora cubensis) in a living pot assay with amisulbrom as the positive control [1]. Compound 1j, derived from this sulfonyl chloride intermediate, 'showed a comparable fungicidal activity with amisulbrom, but it was low cost and ecofriendly' and 'has the potential to be developed as a new fungicide candidate against CDM' [1]. This finding positions the sulfonyl chloride intermediate as the entry point to a class of cost-advantaged fungicide candidates that retain the pharmacophoric N,N-dimethylsulfamoyl-1,2,4-triazole motif while replacing the expensive bromoindole moiety with economical benzylamine-derived substituents.

Fungicide discovery Cucumber downy mildew Amisulbrom alternative

High-Impact Procurement and Research Application Scenarios for 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride (CAS 171967-86-5)


Amisulbrom Process Development and Commercial Manufacturing

This compound is the documented penultimate intermediate (Intermediate B) in the industrial synthesis of amisulbrom, a Qi-site bc1 complex inhibitor fungicide registered in the EU since 2014 for control of Phytophthora infestans (late blight) in potatoes and tomatoes, and Plasmopara viticola (downy mildew) in grapevines [1]. Process chemistry groups scaling up amisulbrom manufacture should procure this intermediate in high purity (≥95%, with batch-specific HPLC and NMR QC documentation as offered by vendors such as Bidepharm ) to ensure reproducible coupling with 3-bromo-6-fluoro-2-methyl-1H-indole under the patented phase-transfer conditions [1].

Discovery of Next-Generation Triazole Sulfonamide Fungicides Targeting Oomycete Diseases

The Lin et al. (2020) study demonstrated that this sulfonyl chloride intermediate can be used to generate structurally diverse 1,2,4-triazole-1,3-disulfonamide libraries that retain the N,N-dimethylsulfamoyl pharmacophore while replacing the costly bromoindole ring [2]. Compound 1j from this series achieved fungicidal activity comparable to amisulbrom against cucumber downy mildew at lower projected synthetic cost. Agrochemical discovery teams seeking novel oomycete fungicides with reduced resistance risk and improved cost profiles should use this intermediate as the key diversification point for parallel synthesis of sulfonamide analogs [2].

Medicinal Chemistry Exploration of Sulfamoyltriazole-Containing Bioactive Molecules

The Ezabadi et al. (2008) SAR study established that among a panel of N-sulfamoyl substituents (dimethyl-, diethyl-, pyrrolidino-, piperidino-, morpholino-), the N,N-dimethylsulfamoyl group conferred the best in vitro antifungal activity, with the dimethylsulfamoyl-bearing derivative achieving the lowest MIC (50.0 μg/mL) against eight fungal strains, outperforming all other sulfamoyl variants [3]. Medicinal chemists exploring sulfonamide-1,2,4-triazole hybrids for antifungal or antibacterial indications should prioritize this dimethylsulfamoyl-bearing sulfonyl chloride as the building block of choice to maximize the probability of identifying potent hits in primary screening [3].

Process Chemistry Optimization Using the TCCA-Based Green Oxidative Chlorination Protocol

The CN114436951 (2022) patent discloses a kilogram-scale validated method using trichloroisocyanuric acid (TCCA) as a combined oxidant–chlorinating agent in a DCM/water biphasic system, achieving 95% isolated yield and 99.0% HPLC purity at 5.0 kg input scale . This protocol avoids the use of chlorine gas (employed in the Lin et al. 2020 academic route) and is described in the patent as 'safe, environmentally friendly, rapid, simple, and suitable for industrial promotion' . For process R&D teams developing scalable sulfonyl chloride syntheses, procurement of this specific intermediate enables benchmarking against a published high-performance industrial method with fully disclosed reaction parameters and quality metrics .

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